Isoproturon-monodemethyl

Übersicht

Beschreibung

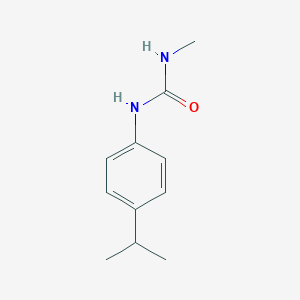

Isoproturon-monodemethyl is a metabolite of the herbicide isoproturon, which belongs to the phenylurea family of herbicides. It is characterized by the presence of a phenyl ring substituted with a methylurea group. This compound is primarily formed through the demethylation of isoproturon and is known for its role in agricultural applications, particularly in controlling broadleaf weeds in cereal crops .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of isoproturon-monodemethyl involves the demethylation of isoproturon. This process can be achieved through microbial degradation or chemical methods. Microbial degradation is often preferred due to its environmental friendliness. Specific strains of bacteria and fungi have been identified that can effectively demethylate isoproturon under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves the use of bioreactors where microbial cultures are maintained under optimal conditions to facilitate the demethylation process. The reaction conditions include maintaining a specific pH, temperature, and nutrient supply to ensure the efficient conversion of isoproturon to its monodemethylated form .

Analyse Chemischer Reaktionen

Formation Pathways

Isoproturon-monodemethyl arises via N-demethylation of the parent compound isoproturon. This reaction is catalyzed by bacterial enzymes, particularly the pdmAB-encoded oxygenase system, which removes one methyl group from the urea side chain .

Key steps:

-

Initial attack on the N,N-dimethylurea group of IPU

-

Sequential removal of methyl groups to yield monodemethyl-IPU (MD-IPU) and didemethyl-IPU (DD-IPU)

Degradation Pathways

Monodemethyl-isoproturon undergoes further transformation through two primary routes:

Secondary Demethylation

-

Enzyme: Microbial monooxygenases

-

Product: Didemethyl-isoproturon (DD-IPU)

Hydrolysis to 4-Isopropyl-aniline

-

Enzyme: Hydrolases (e.g., DdhA)

-

Product: 4-Isopropyl-aniline (4-IA)

-

Pathway:

This bypasses DD-IPU formation in certain microbial communities .

Hydroxylation Reactions

Fungal species hydroxylate MD-IPU at two positions on the isopropyl side chain:

| Position | Product | Retention Time (HPLC) | Detection Method |

|---|---|---|---|

| 1-OH | 1-OH-MDIPU | 7.0 min | NMR, UV (245 nm) |

| 2-OH | 2-OH-IPU | 9.8 min | LC-MS, preparative HPLC |

These hydroxylated derivatives are more polar and susceptible to mineralization .

Environmental Persistence and Metabolite Distribution

In agricultural soils amended with organic matter, MD-IPU accounts for 37.7–65.9% of IPU degradation products . Its half-life varies with soil conditions:

| Soil Type | Half-Life (Days) | Bound Residues (%) |

|---|---|---|

| Unamended | 12–18 | 47.0 ± 10.4 |

| Organic-Amended | 8–14 | 37.7 ± 22.7 |

Compaction and organic amendments accelerate MD-IPU degradation but do not alter metabolite profiles .

Analytical Methods for Detection

Key techniques for identifying MD-IPU and its derivatives include:

-

HPLC-UV Analysis

-

NMR Spectroscopy

-

Mass Spectrometry

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Isoproturon-monodemethyl retains herbicidal properties, albeit to a lesser degree than its parent compound, isoproturon. It is particularly relevant in the following areas:

- Weed Control : As a metabolite, it can still affect target weed species, contributing to integrated weed management strategies.

- Soil Health Monitoring : Its presence in soil samples serves as an indicator of ongoing microbial activity and the effectiveness of bioremediation strategies aimed at reducing herbicide residues.

Environmental Impact Studies

Research has focused on the degradation pathways of this compound and its ecological effects:

- Microbial Interactions : Studies indicate that soils previously exposed to isoproturon can harbor microbial communities capable of rapidly mineralizing both isoproturon and its metabolites, including this compound. This suggests an adaptive response of soil microorganisms to herbicide exposure .

- Mineralization Studies : Experimental findings have demonstrated that the mineralization of soil-aged isoproturon and its metabolites can reach significant levels, with recovery rates of for this compound . This mineralization process involves the conversion of these compounds into simpler forms such as carbon dioxide, highlighting their potential environmental persistence and impact.

Biochemical Mechanisms

Understanding the biochemical interactions of this compound provides insights into its functional role in ecosystems:

- Target Interaction : The compound interacts with the D1 protein of Photosystem II (PS-II), disrupting photosynthesis in plants. This action leads to plant death, which underscores its utility as a herbicide.

- Degradation Pathways : this compound undergoes further microbial degradation, which can generate other metabolites such as 4-isopropyl-aniline. These pathways are critical for assessing the environmental fate of herbicides .

Analytical Techniques for Monitoring

Accurate detection and quantification of this compound in environmental samples are essential:

- Chromatography and Mass Spectrometry : Advanced analytical methods have been developed to enable sensitive detection of this metabolite in soil, water, and food samples. Such techniques are pivotal for environmental monitoring and risk assessment related to herbicide use.

Case Studies

Several studies exemplify the applications and implications of this compound:

Wirkmechanismus

The mechanism of action of isoproturon-monodemethyl involves its interaction with specific molecular targets in plants and microorganisms. In plants, it inhibits photosynthesis by blocking the electron transport chain in chloroplasts. In microorganisms, it is metabolized through enzymatic pathways that involve demethylation and further degradation .

Vergleich Mit ähnlichen Verbindungen

Isoproturon: The parent compound from which isoproturon-monodemethyl is derived.

Didemethylisoproturon: Another metabolite formed through further demethylation of isoproturon.

4-Isopropylaniline: A degradation product of isoproturon

Uniqueness: this compound is unique due to its specific formation pathway and its role as an intermediate in the degradation of isoproturon. Its presence in the environment can serve as an indicator of the extent of isoproturon degradation and its potential impact on soil and water quality .

Biologische Aktivität

Isoproturon-monodemethyl (IPM) is a metabolite of the herbicide isoproturon, which is widely used in agriculture for controlling weeds. Understanding the biological activity of IPM is crucial for assessing its environmental impact, potential toxicity, and degradation pathways. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound.

Chemical Structure and Metabolism

Isoproturon (IPU) is a phenylurea herbicide, and its metabolic pathway involves N-demethylation leading to the formation of monodemethyl-isoproturon (MDIPU) and didemethyl-isoproturon (DDIPU). The degradation process typically follows these steps:

- N-demethylation of Isoproturon :

- IPU → MDIPU

- MDIPU → DDIPU

- Further cleavage leads to the formation of 4-isopropylaniline.

Research indicates that MDIPU can mineralize to carbon dioxide (CO2) through microbial action, with soil microorganisms playing a significant role in this process .

Effects on Microbial Communities

Studies have shown that the presence of isoproturon and its metabolites, including MDIPU, can influence soil microbial communities. For instance, in an experiment involving soil samples treated with isoproturon, it was observed that organic amendments increased the urease enzyme activity, enhancing microbial mineralization rates . The degradation kinetics of IPU and its metabolites were closely monitored, revealing that MDIPU was the primary metabolite formed during degradation processes .

Phytotoxicity Studies

In transgenic Arabidopsis thaliana studies, wild-type plants showed significant growth inhibition at concentrations above 50 µM of isoproturon. In contrast, transgenic plants expressing P450-1A2 exhibited resilience to high doses of both isoproturon and MDIPU. This suggests that bioremediation strategies using genetically modified plants could mitigate the adverse effects of these compounds in agricultural settings .

Table 1: Phytotoxicity Effects on Arabidopsis thaliana

| Concentration (µM) | Wild Type Root Length Reduction (%) | Transgenic Root Length Reduction (%) |

|---|---|---|

| 0.2 | 60.9 | 10 |

| 0.5 | 56.4 | 8 |

| 1.0 | Significant reduction | Minimal effect |

| 50 | Complete inhibition | Moderate growth |

Environmental Impact

The environmental fate of isoproturon and its metabolites has been a subject of extensive research due to concerns about their persistence and toxicity. Studies indicate that MDIPU can accumulate in soil and water systems, raising concerns about its potential effects on non-target organisms .

Case Studies

- Soil Microbial Activity : A study demonstrated that organic amendments significantly affected the degradation rates of isoproturon in soil. The presence of organic matter enhanced microbial activity, leading to higher rates of mineralization of both IPU and MDIPU .

- Human Exposure Assessment : Research conducted on the general French population highlighted exposure levels to various herbicides, including this compound. This study emphasized the need for monitoring environmental levels to assess potential health risks associated with long-term exposure .

Eigenschaften

IUPAC Name |

1-methyl-3-(4-propan-2-ylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-8(2)9-4-6-10(7-5-9)13-11(14)12-3/h4-8H,1-3H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOULWWSSZVEPIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90891449 | |

| Record name | Isoproturon-monodemethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34123-57-4 | |

| Record name | 1-(4-Isopropylphenyl)-3-methylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34123-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, N-methyl-N-(4-(1-methylethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034123574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoproturon-monodemethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Isopropyl-phenyl)-2-methyl-urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.